molecular formula C12H14O3 B3144229 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one CAS No. 54743-42-9

3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one

Cat. No.: B3144229
CAS No.: 54743-42-9
M. Wt: 206.24 g/mol
InChI Key: LLIMHPOEWHSGBA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one (CAS 54743-42-9) is an important organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is characterized as a ketone featuring a 1,3-dioxolane protecting group, a structural motif of high value in synthetic organic chemistry . This compound serves as a versatile building block and precursor for the synthesis of diverse molecules with significant pharmacological activities, including potential anti-cancer, anti-inflammatory, and antiviral agents . Its applications extend beyond pharmaceuticals into materials science, where it can be used in the development of organic optoelectronic materials, such as those for liquid crystal displays and organic light-emitting diodes (OLEDs) . The 1,3-dioxolane group can be manipulated under acidic conditions, allowing the compound to serve as a synthetic equivalent for carbonyl-containing intermediates . This reagent should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(10-4-2-1-3-5-10)6-7-12-14-8-9-15-12/h1-5,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIMHPOEWHSGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1,3 Dioxolan 2 Yl 1 Phenylpropan 1 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a method for designing a synthetic pathway by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, or FGIs) to reveal plausible precursors. deanfrancispress.com

For 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one, the analysis begins by identifying the key functional groups: a ketone, a phenyl ring, and a 1,3-dioxolane (B20135) (a cyclic acetal). The primary disconnections target the bonds that are most readily formed in the forward synthesis.

Cleavage of Carbon-Carbon Bonds in the Propanone Backbone

The three-carbon propanone chain presents several opportunities for C-C bond disconnection. A logical approach is to consider a disconnection that simplifies the carbon skeleton significantly. A 1,3-dioxygenated pattern disconnection, reminiscent of an Aldol (B89426) condensation, is a powerful strategy. deanfrancispress.com Disconnecting the C2-C3 bond of the propanone backbone points towards precursors such as a benzoylmethyl synthon (a d2 synthon) and a protected acetaldehyde (B116499) synthon (an a1 synthon).

Another key strategy involves a disconnection adjacent to the carbonyl group, which could lead to a Friedel-Crafts-type synthesis. This would involve disconnecting the bond between the carbonyl carbon and the phenyl ring, suggesting benzene (B151609) and a three-carbon acyl chain with a protected aldehyde as the starting materials.

Formation of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a protective group for a carbonyl functional group. A functional group interconversion (FGI) is the most logical retrosynthetic step for this moiety. amazonaws.com The acetal (B89532) is disconnected back to its constituent aldehyde and diol. In this case, the 1,3-dioxolane is reverted to an aldehyde at the C3 position of the propanone chain and ethylene (B1197577) glycol. This reveals a key intermediate: 3-oxo-3-phenylpropanal. The synthesis of the target molecule would therefore involve protecting this precursor aldehyde as a cyclic acetal.

Established and Emerging Approaches for Cyclic Ketal Formation

The formation of the 1,3-dioxolane ring, a type of cyclic acetal, is a critical step in the synthesis. This is typically achieved by reacting a carbonyl compound with a diol. chemistrysteps.com

Acid-Catalyzed Condensation of Ketones with 1,2-Diols

The most common and established method for forming a 1,3-dioxolane is the acid-catalyzed reaction of a carbonyl compound with ethylene glycol (a 1,2-diol). organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water must be removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org

The mechanism proceeds through several key steps: youtube.comlibretexts.org

Protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon, forming a hemiacetal intermediate. pearson.com

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). youtube.com

Elimination of the water molecule, facilitated by the lone pair of electrons on the remaining oxygen, to form a resonance-stabilized oxocarbenium ion. youtube.com

Intramolecular attack by the second hydroxyl group of the ethylene glycol chain on the carbocation, forming the five-membered ring. youtube.com

Deprotonation of the final intermediate to regenerate the acid catalyst and yield the stable 1,3-dioxolane product. youtube.com

A standard catalyst for this reaction is p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgchemicalbook.com

Catalytic Approaches for Enhanced Efficiency and Selectivity

While traditional acid catalysis is effective, research has focused on developing more efficient and selective catalysts that can operate under milder conditions. These emerging approaches offer advantages such as higher yields, shorter reaction times, and compatibility with sensitive functional groups.

Catalyst SystemConditionsSubstrate ScopeAdvantages
Iodine (I₂) (catalytic) Aprotic, neutral conditionsVarious carbonyl compoundsMild, high yielding, avoids strong acids. organic-chemistry.org
Cerium(III) triflate (Ce(OTf)₃) Wet nitromethane, room temp.Acetals and ketalsChemoselective, operates at near-neutral pH. organic-chemistry.org
Graphene Oxide (GO) Ultrasonic irradiationKetones and epoxides/1,2-diolsEco-friendly, short reaction times, high yields. researchgate.net
Ionic Liquids e.g., 1-butyl-3-methylimidazolium hydrogen sulfateNeat or with solventReusable catalyst, mild conditions. google.com
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) Water, 30 °CAcetals and ketals (for deprotection)Fast, works in water, catalytic amount needed. organic-chemistry.org

These alternative catalysts provide a toolkit for chemists to form dioxolane rings selectively, even in complex molecules where harsh acidic conditions might cause side reactions. organic-chemistry.orgresearchgate.net

Construction of the Phenylpropanone Moiety

The synthesis of the core phenylpropanone structure can be accomplished through several reliable methods. These routes typically involve forming a carbon-carbon bond to attach the propyl chain to the phenyl ring.

One of the most direct methods is the Friedel-Crafts acylation . This involves reacting benzene with a suitable acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A subsequent step would be required to install the protected aldehyde.

An alternative and widely used strategy is the Aldol-type condensation . Specifically, the Claisen-Schmidt condensation involves the reaction of an aromatic aldehyde (benzaldehyde) with a ketone (acetone) under basic or acidic conditions. libretexts.org This reaction forms an α,β-unsaturated ketone (benzylideneacetone). Subsequent manipulation of the double bond and terminal methyl group would be necessary to arrive at the desired this compound structure.

Other synthetic routes can start from different precursors:

From Benzyl (B1604629) Cyanide : Reaction with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide can form α-phenylacetoacetonitrile, which can be further hydrolyzed and decarboxylated. erowid.org

From Benzyl Halides : Electrochemical methods have been developed for the coupling of benzyl bromides with acetic anhydride (B1165640) to produce phenyl-2-propanone derivatives in high yield. rsc.org

Synthetic RouteKey ReagentsIntermediate(s)Notes
Friedel-Crafts Acylation Benzene, 3-chloropropionyl chloride, AlCl₃β-ChloropropiophenoneClassic electrophilic aromatic substitution. acs.org
Claisen-Schmidt Condensation Benzaldehyde, Acetone, NaOH or H⁺Benzylideneacetone (an enone)Forms an α,β-unsaturated ketone that requires further modification. libretexts.org
Benzyl Cyanide Route Benzyl cyanide, Ethyl acetate, Sodium ethoxideα-PhenylacetoacetonitrileA versatile method starting from readily available materials. erowid.org
Electrochemical Synthesis Benzyl bromide, Acetic anhydridePhenyl-2-propanone derivativesA "green chemistry" approach with high selectivity. rsc.org

These methods provide robust and adaptable pathways for constructing the phenylpropanone fragment of the target molecule.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol Condensation, Michael Additions)

Carbon-carbon bond forming reactions are fundamental to the synthesis of this target molecule. nih.gov The aldol condensation and Michael addition are two powerful and widely employed strategies. wikipedia.orgresearchgate.netthieme-connect.dehbni.ac.in

The Aldol Condensation offers a direct route to β-hydroxy ketones, which are precursors to the corresponding α,β-unsaturated ketones. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a crossed-aldol condensation between an enolate of acetophenone (B1666503) and 1,3-dioxolane-2-carbaldehyde (B13122237) could be envisioned. The reaction is typically catalyzed by a base or an acid. researchgate.net Subsequent dehydration of the aldol adduct would yield an α,β-unsaturated ketone, which could then be selectively reduced to the target compound. A solvent-free aldol condensation approach has been demonstrated for the synthesis of chalcones, which are structurally related α,β-unsaturated ketones, by grinding reactants with a solid base like sodium hydroxide. beyondbenign.orgrsc.org This method offers a greener alternative to traditional solvent-based procedures.

The Michael Addition is another key reaction for forming the carbon framework. hbni.ac.innih.gov This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govnsf.gov For the synthesis of this compound, this could involve the addition of a phenyl nucleophile (e.g., a Gilman or Grignard reagent in the presence of a copper catalyst) to 3-(1,3-dioxolan-2-yl)propenal. Alternatively, a more convergent approach would be the Michael addition of an enolate derived from acetophenone to acrolein, followed by protection of the resulting aldehyde as a dioxolane. Recent studies have demonstrated the use of organocatalysts for enantioselective Michael additions, which could be adapted for the synthesis of chiral derivatives of the target molecule. nih.govnih.gov For instance, the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones proceeds via a regioselective Michael addition. mdpi.comnih.gov

Interactive Data Table: Comparison of C-C Bond Forming Reactions
Reaction TypeKey ReactantsCatalyst/ConditionsAdvantagesPotential Challenges
Aldol Condensation Acetophenone enolate + 1,3-Dioxolane-2-carbaldehydeBase (e.g., NaOH, KOH) or AcidDirect route to β-hydroxy ketone precursor. Solvent-free options available. beyondbenign.orgrsc.orgPotential for self-condensation of acetophenone. Control of dehydration step.
Michael Addition Phenyl nucleophile + 3-(1,3-Dioxolan-2-yl)propenalCopper catalyst for organocupratesHigh regioselectivity. Milder conditions often possible.Preparation of the α,β-unsaturated aldehyde precursor.
Michael Addition Acetophenone enolate + AcroleinBaseReadily available starting materials.Requires subsequent protection of the aldehyde. Potential for polymerization of acrolein.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Alkyl Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comnobelprize.org The Suzuki-Miyaura coupling, in particular, offers a versatile and highly efficient method for creating aryl-alkyl linkages. frontierspecialtychemicals.comnih.govresearchgate.net

In a potential synthesis of this compound, a Suzuki-Miyaura coupling could be employed to connect the phenyl ring to the three-carbon chain. This would involve the reaction of a phenylboronic acid or its derivative with a suitable alkyl halide or triflate containing the protected aldehyde functionality. For instance, the coupling of phenylboronic acid with 3-bromo-1-(1,3-dioxolan-2-yl)propane in the presence of a palladium catalyst and a base would yield the desired product. The reaction tolerates a wide range of functional groups and often proceeds under mild conditions. nih.govresearchgate.net The use of water as a solvent in some Suzuki reactions further enhances the green credentials of this methodology. nih.govresearchgate.net

Interactive Data Table: Suzuki-Miyaura Coupling Approach
Coupling Partner 1Coupling Partner 2Catalyst SystemKey Advantages
Phenylboronic acid3-Bromo-1-(1,3-dioxolan-2-yl)propanePd(PPh₃)₄, Base (e.g., Na₂CO₃)High functional group tolerance. nih.gov Mild reaction conditions.
Phenylboronic acid pinacol (B44631) ester3-Iodo-1-(1,3-dioxolan-2-yl)propanePdCl₂(dppf), Base (e.g., K₃PO₄)Stable and easily handled boronic ester.
3-(1,3-Dioxolan-2-yl)propylzinc chlorideIodobenzenePd(dba)₂, Ligand (e.g., SPhos)Alternative to boron-based reagents.

Diastereoselective and Enantioselective Synthesis Pathways

The creation of chiral centers with high stereocontrol is a major focus in contemporary organic synthesis, particularly for applications in pharmaceuticals and materials science.

Chiral Catalyst Applications in Ketone Transformations

The enantioselective reduction of the ketone in this compound or a precursor can be achieved using chiral catalysts. nih.gov The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, utilizing a chiral oxazaborolidine catalyst to deliver chiral secondary alcohols with high enantiomeric excess. youtube.com This method would be applicable to the reduction of the ketone in the target molecule to afford a specific enantiomer of the corresponding alcohol.

Furthermore, chiral phase-transfer catalysts have been designed for the enantioselective epoxidation of α,β-unsaturated ketones, which could be a step in a multi-step synthesis of a chiral derivative of the target compound. capes.gov.br Additionally, photoredox/nickel-catalyzed enantioconvergent acyl cross-coupling reactions have been developed for the synthesis of chiral α-aryl ketones, representing a modern approach to installing the chiral center at the carbon adjacent to the ketone. acs.org

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity relies on the inherent chirality of the starting material to direct the stereochemical outcome of a reaction. youtube.com In the context of synthesizing a chiral version of this compound, one could start with a chiral building block. For example, using a chiral diol to form the dioxolane ring would introduce a stereocenter. This chiral acetal could then influence the stereochemistry of subsequent reactions, such as an intramolecular cyclization or an addition to the ketone. acs.org The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a stereoselective transformation and then removed, is another powerful strategy. youtube.com

Development of Green Chemistry Principles in the Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com

Utilization of Sustainable Catalysts and Reagents

A key aspect of green chemistry is the use of sustainable catalysts and reagents. core.ac.uk In the synthesis of this compound, this can be implemented in several ways.

The use of heterogeneous catalysts is highly desirable as they can be easily separated from the reaction mixture and reused. For example, the protection of carbonyl groups as acetals/ketals can be achieved using solid acid catalysts. acs.org The condensation of substituted benzaldehydes with diols to form dioxolanes has been reported using a sulfonated cation exchanger as a recyclable catalyst. researchgate.net

Solvent choice is another critical factor. The development of reactions in water or under solvent-free conditions significantly reduces the environmental impact. beyondbenign.orgrsc.orgwisdomlib.org As mentioned earlier, some palladium-catalyzed cross-coupling reactions can be performed in water. nih.govresearchgate.net Similarly, solvent-free aldol condensations have proven to be effective. beyondbenign.orgrsc.org The use of bio-based solvents, such as those derived from 1,3-dioxolane compounds, is also a growing area of interest. rsc.org

Furthermore, the development of catalytic systems based on abundant and non-toxic metals is a key goal. For instance, iron-based catalysts are being explored for various transformations, including the ring-opening of epoxides, which could be relevant in functionalizing the target molecule. rsc.org

Interactive Data Table: Green Chemistry Approaches
Green PrincipleApplication in SynthesisExample
Use of Renewable Feedstocks Starting materials derived from biomass.Using bio-derived ethylene glycol for dioxolane formation.
Catalysis Use of reusable heterogeneous catalysts.Solid acid catalysts for acetal formation. acs.orgresearchgate.net
Benign Solvents Performing reactions in water or solvent-free.Aqueous Suzuki coupling nih.govresearchgate.net, solvent-free aldol condensation. beyondbenign.orgrsc.org
Atom Economy Designing reactions where the maximum proportion of reactants is incorporated into the product.Addition reactions like Michael addition.
Less Hazardous Chemical Syntheses Avoiding toxic reagents and solvents.Replacing hazardous organic solvents with water or bio-based alternatives. rsc.org

Solvent-Free and Alternative Reaction Media Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic methodologies that minimize or eliminate the use of volatile and hazardous organic solvents. For the synthesis of this compound, this can be conceptually approached by applying solvent-free conditions or alternative reaction media to the key synthetic steps: the formation of the carbon-carbon backbone and the protection of the aldehyde functionality. While a dedicated one-pot, solvent-free synthesis for this specific target molecule is not extensively documented, established green protocols for the synthesis of ketones and the protection of carbonyls as dioxolanes are highly relevant.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions, often in the absence of a solvent. youtube.comyoutube.com The rapid and intense heating of polar substances by microwaves can lead to significantly reduced reaction times, improved yields, and enhanced product purity. youtube.com

One relevant approach involves the solvent-free synthesis of α,β-unsaturated ketones, which are precursors to saturated ketones. tandfonline.com For instance, the reaction of aryl ketones with acetals can be catalyzed by Lewis acids under microwave irradiation to afford chalcones in good to excellent yields. tandfonline.com Another green approach is the use of solid-supported reagents, such as sodium borohydride (B1222165) on alumina, for the reduction of ketones to alcohols under solvent-free conditions, which can be followed by an oxidation step. e-bookshelf.de

The protection of carbonyl groups as dioxolanes has also been successfully achieved under solvent-free and microwave-assisted conditions. The reaction of aldehydes and ketones with ethylene glycol in the presence of a solid acid catalyst like montmorillonite (B579905) clay K10 can be efficiently conducted without a solvent, often with microwave irradiation to expedite the process. acs.org This method provides high yields of the corresponding dioxolanes in a significantly shorter time compared to conventional heating methods. acs.org Similarly, perchloric acid adsorbed on silica (B1680970) gel has been reported as a highly efficient and reusable catalyst for the acetalization of aldehydes and ketones under solvent-free conditions. organic-chemistry.org

Alternative reaction media, such as deep eutectic solvents (DESs), offer another environmentally benign option. rsc.orgrsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. rsc.org They are often biodegradable, non-toxic, and have low vapor pressure, making them attractive substitutes for volatile organic compounds. rsc.org While specific application to the synthesis of this compound is not reported, DESs have been successfully used as media for various organic transformations, including oxidation reactions to form ketones. rsc.org

The following tables summarize research findings for analogous solvent-free and alternative media reactions, demonstrating the potential of these methodologies for the synthesis of the target compound.

Table 1: Solvent-Free Synthesis of Ketone Precursors and Related Compounds

Reaction TypeReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
α,β-Unsaturated Ketone SynthesisAryl ketones, AcetalsLewis Acids / MicrowaveN/AGood to Excellent tandfonline.com
Reductive AlkylationAldehyde, AmineFePC / Microwave4 min51 nih.gov
β-Enamino Ketone Synthesisβ-Dicarbonyl compounds, AminesFe(OTf)₃ / 70°C3-10 min70-98 researchgate.net

Table 2: Solvent-Free and Microwave-Assisted Dioxolane Formation

Starting MaterialReagentCatalyst/ConditionsReaction TimeYield (%)Reference
Acetone dimethyl ketalEthylene glycolMontmorillonite K10 / Microwave (70°C)30 minHigh acs.org
Various Aldehydes/KetonesTrialkyl orthoformatesHClO₄-SiO₂ / Solvent-freeN/AHigh organic-chemistry.org
Aryl-Aldehydesp-Toluenesulfonylmethyl isocyanideK₃PO₄ / Isopropanol / Microwave (60°C)8 minHigh acs.orgnih.gov

Mechanistic Investigations of Reactions Involving 3 1,3 Dioxolan 2 Yl 1 Phenylpropan 1 One

Reactivity Patterns of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a cyclic acetal (B89532) primarily used as a protecting group for carbonyl compounds or 1,2-diols due to its specific stability profile. thieme-connect.deorganic-chemistry.org Its reactivity is dominated by its susceptibility to acidic conditions and its general resilience to many other reagents.

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

The defining characteristic of the 1,3-dioxolane moiety is its lability towards acid. thieme-connect.de In the presence of aqueous acid, the dioxolane undergoes hydrolysis to regenerate the original aldehyde (in this case, 3-oxopropanal) and ethylene (B1197577) glycol. The mechanism is a reversible process initiated by the protonation of one of the oxygen atoms in the dioxolane ring. This is followed by the ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, leads to a hemiacetal. Further protonation of the remaining original oxygen and subsequent elimination of ethylene glycol yields the protonated aldehyde, which is then deprotonated to give the final product.

Transacetalization follows a similar mechanistic pathway. It is an acid-catalyzed equilibrium process where the ethylene glycol moiety is exchanged for another diol or two alcohol molecules. thieme-connect.de For this to proceed efficiently, the equilibrium must be driven towards the desired product, often by removing the displaced alcohol or glycol, for instance, through azeotropic distillation. thieme-connect.de Lewis acids such as Zirconium tetrachloride (ZrCl4) can also effectively catalyze acetalization and transacetalization reactions under mild conditions. organic-chemistry.orgscribd.com

Stability and Reactivity under Diverse Chemical Environments

The utility of the 1,3-dioxolane group as a protecting strategy stems from its stability in non-acidic environments. It is robust and unreactive under a variety of conditions, which allows for selective manipulation of other functional groups within the same molecule.

Reductive Conditions: The 1,3-dioxolane ring is generally stable under reductive conditions. thieme-connect.de This allows for reductions elsewhere in the molecule, such as the reduction of the ketone in the phenylpropanone framework, without affecting the acetal.

Oxidative Conditions: Cyclic acetals are typically stable to mild high-valent chromium reagents like PCC and PDC. organic-chemistry.org However, they can be cleaved by some strong oxidizing agents. organic-chemistry.org The presence of strong Lewis acids can enhance the sensitivity of acetals towards oxidants like KMnO4 and MCPBA. organic-chemistry.org

Basic Conditions: The 1,3-dioxolane moiety is highly stable in the presence of bases. thieme-connect.deorganic-chemistry.orgscribd.com This stability makes it an ideal protecting group in reactions involving strong bases and a wide range of nucleophiles, such as in enolate chemistry or organometallic reactions. thieme-connect.describd.com

Table 1: Stability of the 1,3-Dioxolane Moiety
Chemical EnvironmentStability/ReactivityTypical ReagentsReference
Acidic (Brønsted or Lewis)Labile (undergoes hydrolysis/transacetalization)Aqueous HCl, H₂SO₄, TsOH, ZrCl₄ thieme-connect.deorganic-chemistry.org
BasicStableNaOH, KOH, NaH, Organolithium reagents thieme-connect.deorganic-chemistry.orgscribd.com
ReductiveGenerally StableNaBH₄, LiAlH₄, H₂/Pd thieme-connect.de
OxidativeStable to mild reagents; may be cleaved by strong oxidantsPCC, PDC (stable); KMnO₄, MCPBA (can be cleaved, especially with Lewis acids) organic-chemistry.org

Reactivity of the Phenylpropanone Framework

The phenylpropanone portion of the molecule offers two primary sites of reactivity: the electrophilic carbonyl carbon and the acidic α-protons.

Nucleophilic Addition to the Ketone Carbonyl Group

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile. masterorganicchemistry.com It readily undergoes nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. masterorganicchemistry.comksu.edu.sa This attack changes the hybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.org

A wide array of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard or organolithium reagents), hydrides (from NaBH₄ or LiAlH₄), cyanide, and enolates. masterorganicchemistry.comksu.edu.sa The reversibility of the addition depends on the basicity of the incoming nucleophile; strong bases like hydrides and organometallics lead to irreversible additions. masterorganicchemistry.com

Alpha-Proton Acidity and Enolate Chemistry

The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) are significantly more acidic than typical alkane hydrogens. libretexts.orgpressbooks.pub The pKa for α-hydrogens in ketones is generally in the range of 19-21. libretexts.orgmasterorganicchemistry.com This increased acidity is due to the resonance stabilization of the resulting conjugate base, known as an enolate. libretexts.org Upon deprotonation by a suitable base, the negative charge on the α-carbon is delocalized onto the electronegative oxygen atom, making the enolate a stable and synthetically useful intermediate.

Enolates are powerful nucleophiles and are fundamental to C-C bond formation in organic chemistry. bham.ac.ukslideshare.net They can react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol reactions). masterorganicchemistry.com The choice of base is critical for enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible deprotonation, forming the enolate quantitatively. mnstate.edupitt.edu Weaker bases, such as alkoxides, may establish an equilibrium with only a small concentration of the enolate present. bham.ac.ukslideshare.net

Table 2: Approximate pKa Values of α-Hydrogens
Compound TypeApproximate pKaReference
Alkane~50 libretexts.org
Ketone19-21 libretexts.orgmasterorganicchemistry.com
Aldehyde16-18 libretexts.org
Ester23-25 libretexts.org

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one allows for both intermolecular and intramolecular reactions, depending on the reaction conditions and reagents employed.

Intermolecular Reactions: These are reactions that occur between two separate molecules. quora.com A classic example involving this compound would be a base-catalyzed self-aldol condensation. The enolate of one molecule of this compound can act as a nucleophile, attacking the electrophilic ketone carbonyl of a second molecule. This forms a new carbon-carbon bond and, after protonation, yields a β-hydroxy ketone dimer.

Another intermolecular pathway involves the reaction of the enolate with a different electrophile, such as an alkyl halide. This would result in the alkylation of the α-carbon, demonstrating a standard enolate alkylation reaction. masterorganicchemistry.com

Intramolecular Reactions: These reactions occur within a single molecule. quora.com For this compound, an intramolecular reaction would typically require a transformation that introduces a reactive site capable of interacting with another part of the same molecule. For instance, if the ketone were reduced to a hydroxyl group and the dioxolane were hydrolyzed to an aldehyde under acidic conditions, the resulting molecule (5-hydroxy-5-phenyl-1-pentanal) could potentially undergo an intramolecular hemiacetal formation, creating a cyclic ether. While intramolecular reactions are often entropically favored over their intermolecular counterparts, their feasibility depends heavily on the formation of a stable ring structure (typically 5- or 6-membered rings). quora.com

Kinetic and Thermodynamic Analysis of Transformations

A comprehensive kinetic and thermodynamic analysis of transformations involving this compound would be crucial for understanding reaction mechanisms and optimizing reaction conditions. Such an analysis typically involves determining rate laws, activation parameters, and the relative stabilities of reactants, intermediates, and products.

In many organic reactions, a key consideration is the competition between kinetically and thermodynamically controlled pathways. mdpi.commasterorganicchemistry.com The kinetic product is the one that is formed fastest, possessing the lowest activation energy, while the thermodynamic product is the most stable, having the lowest Gibbs free energy. masterorganicchemistry.com The reaction conditions, such as temperature, reaction time, and the nature of the base or catalyst, often dictate which product predominates. For instance, in the formation of enolates from ketones with alpha-protons, the use of a strong, bulky base at low temperatures typically favors the formation of the less substituted (kinetic) enolate. masterorganicchemistry.com Conversely, a smaller, strong base at higher temperatures allows for equilibrium to be established, leading to the more stable, more substituted (thermodynamic) enolate. masterorganicchemistry.com

For a compound like this compound, which has alpha-protons on the carbon adjacent to the carbonyl group, these principles would apply to reactions such as alkylations, aldol (B89426) condensations, and halogenations. A detailed study would involve measuring reaction rates under various reactant concentrations to determine the rate order with respect to each component. Furthermore, conducting reactions at different temperatures would allow for the calculation of activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) using the Arrhenius or Eyring equations. This data provides valuable information about the structure and organization of the transition state.

Thermodynamic analysis would focus on the equilibrium constants of reversible reactions to determine the change in Gibbs free energy (ΔG), which indicates the spontaneity of the reaction. In the absence of specific experimental data for this compound, a hypothetical energy profile for a reaction, such as an aldol condensation, can be considered.

Hypothetical Reaction Data for an Aldol Condensation

ParameterKinetic Product PathwayThermodynamic Product Pathway
Activation Energy (Ea)LowerHigher
Rate of FormationFasterSlower
Product Stability (ΔG)Less StableMore Stable
Typical ConditionsLow Temperature, Bulky BaseHigher Temperature, Small Base

This table represents a generalized scenario for kinetically versus thermodynamically controlled reactions and is not based on experimental data for this compound.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical outcomes of reactions involving this compound are of significant interest due to the presence of a chiral center that can be generated alpha to the carbonyl group. The 1,3-dioxolane moiety itself can influence the stereoselectivity of reactions.

Research on related chiral 1,3-dioxolanes has demonstrated their utility in asymmetric synthesis. nih.govmdpi.com For instance, in Michael additions, the existing stereocenters in a chiral dioxolanone can direct the approach of the nucleophile, leading to a high degree of diastereoselectivity. nih.gov The formation of substituted 1,3-dioxolanes can also proceed with high stereoselectivity, often through the generation of a 1,3-dioxolan-2-yl cation intermediate, where the subsequent nucleophilic attack is facially selective. nih.govmdpi.com

In reactions of this compound, the formation of a new stereocenter at the C-2 position would lead to diastereomers. The ratio of these diastereomers is influenced by several factors:

Steric Hindrance: The bulky phenyl group and the dioxolane ring can create a sterically biased environment, favoring the approach of a reagent from the less hindered face of the molecule.

Electronic Effects: The electronic nature of the reactants and any catalysts can influence the transition state geometry and, consequently, the diastereoselectivity.

Chelation Control: In reactions involving metal ions, chelation between the carbonyl oxygen, the dioxolane oxygens, and the metal can create a rigid transition state, leading to predictable stereochemical outcomes.

Reaction Temperature: Lower reaction temperatures generally enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

For example, in the reduction of the ketone functionality, the stereochemical outcome would be dictated by the facial selectivity of hydride attack, as described by models such as Cram's rule, Felkin-Anh, or by chelation control if a suitable Lewis acid is present. Similarly, in an aldol reaction, the geometry of the enolate (E or Z) and the nature of the aldehyde would determine the relative stereochemistry of the newly formed stereocenters.

Factors Influencing Diastereoselectivity in Reactions of Dioxolane Derivatives

FactorInfluence on Diastereoselectivity
Substrate ControlThe inherent chirality and steric bulk of the dioxolane and phenyl groups can direct the stereochemical course of the reaction. rsc.org
Reagent ControlThe size and nature of the attacking reagent can influence the facial selectivity of the approach to the prochiral center.
Catalyst ControlChiral catalysts or Lewis acids can create a chiral environment or a rigid chelated intermediate, leading to high diastereoselectivity.
Solvent EffectsThe polarity and coordinating ability of the solvent can affect the stability of transition states and influence the stereochemical outcome.
TemperatureLower temperatures generally lead to higher diastereoselectivity. nih.gov

This table is based on general principles of stereochemistry and findings from studies on related dioxolane compounds.

Without specific experimental results for this compound, the precise diastereomeric ratios for its reactions remain speculative. However, the established principles of stereocontrol provide a strong framework for predicting and understanding the stereochemical outcomes of its transformations.

Advanced Spectroscopic and Structural Elucidation Techniques for the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide precise information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their nature (e.g., C, CH, CH₂, CH₃).

¹H NMR Spectroscopy: The predicted proton NMR spectrum of 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons of the phenyl group would appear in the downfield region (δ 7.0-8.5 ppm). Specifically, the two protons ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded. The methine proton of the dioxolane ring (the acetal (B89532) proton) would likely appear as a triplet around δ 4.8-5.0 ppm. The methylene protons of the dioxolane ring would resonate around δ 3.8-4.1 ppm. The two methylene groups of the propane (B168953) chain would appear as complex multiplets in the aliphatic region (δ 2.0-3.5 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule (assuming free rotation allows for symmetry in the phenyl group where ortho and meta carbons are respectively equivalent). The carbonyl carbon of the ketone is the most deshielded, with a characteristic chemical shift in the δ 195-200 ppm range. The aromatic carbons would appear between δ 125-140 ppm. The acetal carbon of the dioxolane ring is expected around δ 100-105 ppm, while the methylene carbons of the dioxolane ring would be found near δ 65 ppm. The aliphatic carbons of the propane chain would resonate in the upfield region, typically between δ 25-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O)-198.5
Phenyl C (ipso, attached to C=O)-137.0
Phenyl C (ortho)7.95 (d)128.5
Phenyl C (meta)7.45 (t)128.8
Phenyl C (para)7.55 (t)133.3
CH₂ (alpha to C=O)3.20 (t)38.0
CH₂ (beta to C=O)2.15 (m)28.5
CH (acetal)4.90 (t)103.0
O-CH₂-CH₂-O (dioxolane)3.95 (m)65.0

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual experimental values may vary based on solvent and other conditions. d=doublet, t=triplet, m=multiplet.

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. scielo.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the propane chain, confirming the -CH₂-CH₂- connectivity. It would also show coupling between the acetal proton and the adjacent methylene group, and within the aromatic ring system. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as connecting the acetal proton signal (e.g., δ 4.90) to the acetal carbon signal (e.g., δ 103.0).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are two or three bonds apart. This is crucial for piecing together the molecular fragments. For instance, an HMBC correlation would be expected between the protons on the methylene group adjacent to the carbonyl (alpha-CH₂) and the carbonyl carbon itself. Similarly, correlations between the acetal proton and the carbons of the propane chain would confirm the connection point of the dioxolane group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. NOESY can provide insights into the preferred conformation of the molecule, for example, by showing spatial proximity between protons on the dioxolane ring and the aliphatic chain.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (Molecular Formula: C₁₂H₁₄O₃), the exact mass is 206.0943 g/mol .

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z = 206. The fragmentation is likely to be directed by the functional groups. Key expected fragmentation pathways include:

Alpha-cleavage next to the carbonyl group, leading to the formation of a stable benzoyl cation at m/z = 105 (C₆H₅CO⁺). This is often the base peak for phenyl ketones. nist.gov

Loss of the benzoyl radical to give a fragment at m/z = 101 , corresponding to the [M - C₆H₅CO]⁺ ion.

Cleavage of the phenyl group, resulting in a peak at m/z = 77 (C₆H₅⁺). nist.gov

Fragmentation initiated by the dioxolane ring. The dioxolane group itself can fragment, but a characteristic fragment for 2-substituted dioxolanes is the loss of the side chain to form the dioxolanyl cation at m/z = 73 .

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Ion StructureFragmentation Pathway
206[C₁₂H₁₄O₃]⁺•Molecular Ion (M⁺•)
105[C₆H₅CO]⁺Alpha-cleavage at the carbonyl group
101[CH₂(CH₂)CH(OCH₂CH₂O)]⁺Loss of benzoyl radical
77[C₆H₅]⁺Cleavage of the phenyl group
73[C₃H₅O₂]⁺ (dioxolanyl cation)Cleavage of the bond between the chain and the ring

Infrared (IR) Spectroscopy for Functional Group Vibrational Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. uobasrah.edu.iq

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch (Ketone): A strong, sharp absorption band around 1685 cm⁻¹ . The conjugation with the phenyl ring lowers the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹). mdpi.com

C-O Stretch (Acetal): Strong bands in the region of 1200-1050 cm⁻¹ , characteristic of the C-O-C stretching vibrations of the acetal (dioxolane) group.

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Bending: Overtone and combination bands in the 2000-1600 cm⁻¹ region and characteristic absorptions for benzene (B151609) ring substitution around 1600 cm⁻¹ and 1450 cm⁻¹ .

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3050C-H StretchAromatic
2960-2850C-H StretchAliphatic (CH₂)
~1685C=O StretchAryl Ketone
~1600, ~1450C=C StretchAromatic Ring
1200-1050C-O StretchAcetal

X-ray Crystallography for Solid-State Molecular Structure and Conformational Studies

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the crystalline form.

For this compound, a successful crystallographic analysis would require growing a suitable single crystal of the compound. While no published crystal structure for this specific molecule was found, such an analysis would reveal:

The exact conformation of the five-membered dioxolane ring (likely an "envelope" or "twist" conformation).

The rotational conformation (torsion angles) around the single bonds of the propane chain.

The orientation of the phenyl group relative to the rest of the molecule.

Intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) in the crystal lattice, which dictate the packing of molecules.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Column Chromatography: This is a standard purification technique used after synthesis. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase with a non-polar/polar solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be effective for isolation.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. The compound's purity can be initially assessed by the presence of a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. Using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water mixture, a pure sample would exhibit a single sharp peak. The area of this peak can be used to determine purity relative to a standard or to quantify the compound in a mixture.

Gas Chromatography (GC): Given that the compound has a reasonable vapor pressure and is thermally stable, GC is another viable technique for purity analysis. It would be coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (GC-MS) for both separation and identification of components in a mixture.

Computational Chemistry and Theoretical Studies of 3 1,3 Dioxolan 2 Yl 1 Phenylpropan 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Optimized Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the fundamental electronic properties and the most stable three-dimensional arrangement of atoms in a molecule.

A thorough conformational analysis would identify the various spatial arrangements (conformers) of 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one and their relative stabilities. This involves rotating the single bonds within the molecule and calculating the potential energy at each step to identify the energy minima, which correspond to stable conformers. The flexibility of the propanone chain and the dioxolane ring would likely result in several stable conformations. A data table summarizing the relative energies of these conformers would be a key outcome of such an analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. Analysis of these orbitals would reveal the most probable sites for nucleophilic and electrophilic attack. Reactivity descriptors such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, would provide a quantitative measure of the molecule's reactivity.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling can map out the energetic landscape of a chemical reaction, providing a detailed understanding of how reactants are converted into products.

In reactions where multiple products are possible, computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed). By comparing the activation energies of the different possible reaction pathways, the most favorable pathway and, therefore, the major product can be determined.

Prediction of Spectroscopic Properties and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure and properties of a molecule.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. These predicted spectra can be invaluable for assigning peaks in experimental NMR spectra and for confirming the proposed structure. Similarly, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum. A comparison of the calculated and experimental spectra serves as a powerful validation of both the computational model and the experimental characterization.

Molecular Dynamics Simulations for Conformational Dynamics in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into the conformational dynamics of molecules in solution. For a flexible molecule such as this compound, MD simulations can elucidate the accessible conformations, the transitions between them, and the influence of the solvent environment on its structural preferences. This understanding is crucial for rationalizing the molecule's physical properties and chemical reactivity.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: A starting conformation of the molecule is placed in a simulation box filled with a chosen solvent, such as water or an organic solvent, to mimic experimental conditions.

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes or strained geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the target pressure to ensure it reaches a stable state.

Production Run: Following equilibration, a long simulation is run to generate a trajectory of the molecule's atomic positions and velocities over time.

Analysis of the resulting trajectory can provide a wealth of information about the conformational dynamics of this compound. Key analyses would include the distribution of important dihedral angles, the identification of stable conformers through clustering techniques, and the characterization of intramolecular hydrogen bonding and solvent interactions.

Illustrative Research Findings

While specific MD simulation data for this compound is not available in the public domain, a hypothetical study could yield data similar to that presented in the tables below. These tables illustrate the type of quantitative information that can be extracted from such simulations.

Table 1: Hypothetical Dihedral Angle Distributions for Key Rotatable Bonds in this compound in Aqueous Solution.

Dihedral AngleDescriptionPredominant Angle(s) (degrees)Population (%)
τ1 (C-C-C=O)Phenyl-Carbonyl~30°, ~150°65, 35
τ2 (C-C-CH2)Propanone Backbone~60°, ~180°, ~300°40, 30, 30
τ3 (CH2-CH-O)Dioxolane Linkage~70°, ~170°55, 45

This table is illustrative and represents hypothetical data.

The data in Table 1 would suggest that the rotation of the phenyl group relative to the carbonyl is restricted to two main orientations. The propanone backbone exhibits three major conformations, indicative of gauche and anti arrangements. Similarly, the dioxolane group shows preferential orientations relative to the rest of the molecule.

Table 2: Hypothetical Population of Major Conformational States of this compound in Different Solvents.

ConformerDihedral Angles (τ1, τ2, τ3)Population in Water (%)Population in Chloroform (%)
A(~30°, ~60°, ~70°)4530
B(~150°, ~180°, ~170°)3050
C(~30°, ~300°, ~70°)2520

This table is illustrative and represents hypothetical data.

Table 2 illustrates how the solvent environment could influence the conformational equilibrium. In a polar solvent like water, a more compact or polar conformer (A) might be favored. In a less polar solvent like chloroform, a more extended conformer (B) could become more populated. These solvent-dependent conformational preferences are critical for understanding the molecule's behavior in different chemical environments.

Chemical Applications and Derivatization Strategies

The Compound as a Versatile Synthetic Intermediate for Complex Molecules

The utility of 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one as a synthetic intermediate stems from the protective nature of the 1,3-dioxolane (B20135) group. Cyclic acetals like 1,3-dioxolanes are standard protecting groups for carbonyl compounds (aldehydes and ketones) in multistep organic synthesis. wikipedia.orgthieme-connect.de They are generally stable under basic, reductive, or oxidative conditions, allowing for chemical transformations to be performed on other parts of the molecule, such as the phenylpropanone moiety, without affecting the protected carbonyl. thieme-connect.de

The 1,3-dioxolane ring is not merely a passive protecting group; it can be an important pharmacophore or a bioisostere in medicinal chemistry. For instance, the 1,3-dioxolane ring can act as a bioisostere for the amino acid proline and has been incorporated into the design of VLA-4 receptor antagonists. researchgate.net The presence of this functional group in various biologically active compounds underscores its importance, and molecules containing this scaffold are often pursued as key intermediates in pharmaceutical development. researchgate.netnih.gov The dual functionality of this compound—a reactive ketone and a stable, protected aldehyde equivalent—makes it a versatile building block for the synthesis of more complex molecular targets.

Selective Functional Group Transformations of the Phenylpropanone Moiety

The phenylpropanone portion of the molecule offers several avenues for selective functional group transformations, provided the reaction conditions are compatible with the acid-labile dioxolane ring. thieme-connect.de The primary sites for modification are the ketone's carbonyl group and the aromatic phenyl ring.

Key transformations include:

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using various hydride reagents. For this transformation to be successful, conditions must be neutral or basic to prevent cleavage of the acetal (B89532). For example, related dioxolane-containing compounds have been successfully reduced with reagents like lithium aluminum hydride while preserving the dioxolane ring. researchgate.net

Reactions at the α-Carbon: The carbon atom adjacent to the ketone can be functionalized. Enolate formation under basic conditions would allow for reactions such as alkylation or aldol (B89426) condensation, extending the carbon skeleton.

Modification of the Phenyl Ring: The aromatic ring is susceptible to electrophilic aromatic substitution reactions. Functional groups such as nitro, halogen, or alkyl groups can be introduced onto the ring to create a library of analogs. The existing keto group will primarily direct incoming electrophiles to the meta position.

Nucleophilic Addition to the Ketone: The carbonyl group can react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

The primary challenge in these transformations is maintaining the integrity of the 1,3-dioxolane protecting group, which necessitates the avoidance of acidic reagents.

Targeted Modifications and Ring Opening Reactions of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic acetal whose reactivity is dominated by its response to acidic conditions. This reactivity can be harnessed for both deprotection and further modification.

Ring Stability and Opening: The fundamental reaction of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis, which regenerates the original carbonyl group (an aldehyde in this case) and the diol (ethylene glycol). wikipedia.org This deprotection is a critical step in synthetic sequences where the dioxolane has served as a protecting group. However, other targeted reactions are also possible. The cationic ring-opening polymerization of 1,3-dioxolane is a known process that can be initiated by various catalysts, leading to the formation of polydioxolane, a type of polyether. researchgate.netorientjchem.org In some cases, such as with 5-phenyl-1,3-dioxolane-4-one, ring-opening can proceed through mechanisms involving competitive elimination reactions. rsc.org

Modification via Cationic Intermediates: Research has shown that 1,3-dioxolane systems can be modified through the generation of a 1,3-dioxolan-2-yl cation intermediate. nih.govmdpi.com This intermediate can be formed during the oxidation of alkenes with hypervalent iodine in the presence of a carboxylic acid. nih.govmdpi.com The subsequent reaction of this cation determines the final product; it can be trapped by a nucleophile to yield a new, substituted 1,3-dioxolane, or it can lead to a ring-opened product. nih.govmdpi.com This pathway offers a sophisticated method for stereoselectively modifying the dioxolane ring itself.

ConditionReaction TypeOutcome on 1,3-Dioxolane Ring
Aqueous Acid (e.g., HCl) Hydrolysis / DeprotectionRing Opening to form aldehyde and diol. wikipedia.org
Lewis or Brønsted Acids Ring-Opening PolymerizationFormation of polydioxolane chains. researchgate.net
Hypervalent Iodine / Carboxylic Acid Oxidation / Cation FormationGeneration of a 1,3-dioxolan-2-yl cation. nih.govmdpi.com
Nucleophilic Trap (e.g., Silyl Enol Ether) Trapping of Cationic IntermediateFormation of a new substituted 1,3-dioxolane. nih.gov
Basic or Neutral Conditions StabilityRing remains intact and protected. thieme-connect.de

Synthesis of Structural Analogs and Derivatives for Structure-Reactivity Relationship Investigations

The systematic synthesis of structural analogs is a cornerstone of medicinal chemistry, used to investigate structure-activity relationships (SAR) and optimize the biological properties of a lead compound. nih.gov this compound is an excellent scaffold for such studies due to its multiple, chemically distinct modification sites.

SAR studies can be approached by creating derivatives through:

Modification of the Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents at the ortho-, meta-, or para-positions of the phenyl ring can modulate the electronic properties and steric profile of the molecule.

Alteration of the Propanone Linker: The three-carbon chain can be shortened, lengthened, or functionalized. The ketone could be replaced with other functional groups, such as an ester or an amide, to probe the importance of the hydrogen bond acceptor.

Substitution on the 1,3-Dioxolane Ring: Replacing the ethylene (B1197577) glycol-derived ring with one derived from a substituted 1,2-diol (e.g., propylene glycol) would introduce new stereocenters and alter the conformation and lipophilicity of the heterocyclic portion.

Studies on related 1,3-dioxane structures derived from propiophenone (B1677668) have demonstrated the value of this approach, where systematic modifications of the core and side chains led to ligands with selective affinity for different biological receptors. mdpi.com

Modification SitePotential Analogs / DerivativesPurpose of Modification
Phenyl Ring Methoxy, Chloro, Nitro, or Amino-substituted phenyl derivatives.Investigate electronic and steric effects on activity.
Ketone Carbonyl Secondary alcohol, ester, amide, or oxime derivatives.Probe the role of the carbonyl as a hydrogen bond acceptor.
Alkyl Chain Ethane or butane analogs; introduction of methyl groups.Study the impact of linker length and flexibility.
1,3-Dioxolane Ring 4-Methyl-1,3-dioxolane or 4,5-dimethyl-1,3-dioxolane derivatives.Introduce stereochemistry and alter lipophilicity.

Incorporation of the Compound into Larger Molecular Architectures

The distinct reactive sites of this compound allow for its use as a building block to be integrated into larger and more complex molecular systems, including heterocycles and polymers.

The ketone functionality serves as a reactive handle for condensation reactions. For example, it can undergo reactions with hydrazines or other bifunctional reagents to form heterocyclic rings like pyrazoles or pyridazines. This strategy is a common method for constructing complex heterocyclic systems.

Furthermore, the 1,3-dioxolane moiety itself can be part of a larger pre-formed molecular scaffold. For example, complex molecules like 3-(1,3-dioxolan-2-yl)-6,7-dimethoxyquinoline have been synthesized, demonstrating that the dioxolane group can be readily attached to advanced heterocyclic frameworks. The synthesis of such molecules often involves the condensation of a formyl-substituted heterocycle with ethylene glycol.

In the field of polymer chemistry, the 1,3-dioxolane ring can participate in cationic ring-opening polymerization. researchgate.net This allows for the incorporation of the dioxolane unit into the backbone of a polymer, creating polyethers with specific functionalities. This approach could be used to synthesize copolymers by reacting 1,3-dioxolane with other monomers like styrene, catalyzed by agents such as proton-exchanged montmorillonite (B579905) clay. orientjchem.org

Future Research Directions and Perspectives

Development of Novel and Atom-Economical Synthetic Pathways

The future of synthesizing 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one and related β-alkoxy ketones will likely focus on methods that maximize the incorporation of all atoms from the starting materials into the final product, a principle known as atom economy. Current syntheses often involve multi-step processes with the use of protecting groups, which can be inefficient.

Future research could explore one-pot reactions and tandem catalysis to streamline the synthesis. For instance, the development of catalysts that can facilitate a direct and selective 1,4-conjugate addition of a protected acetaldehyde (B116499) equivalent to an α,β-unsaturated ketone would represent a significant advancement.

Synthetic StrategyDescriptionPotential Advantages
Tandem Catalysis A single catalyst or a combination of compatible catalysts drives multiple sequential reactions in one pot.Reduced workup steps, solvent waste, and purification needs.
One-Pot Synthesis All reactants are added to the reactor at the start, and all reactions proceed without isolation of intermediates.Increased efficiency and reduced operational complexity.
Direct Functionalization Introduction of the dioxolane moiety directly onto a precursor molecule without the need for pre-functionalization.Fewer synthetic steps and higher overall yield.

Exploration of Unprecedented Reactivity Patterns and Transformations

The dioxolane group in this compound is primarily used as a protecting group for the aldehyde functionality. However, future research may uncover novel reactivity of this moiety, transforming it from a passive spectator to an active participant in chemical transformations. For example, the development of catalytic systems that can activate the C-O bonds of the acetal (B89532) could lead to new ring-opening and functionalization reactions.

Furthermore, the interplay between the ketone and the protected aldehyde could be exploited to design novel intramolecular reactions, leading to the synthesis of complex carbocyclic and heterocyclic scaffolds. Research into photoredox catalysis or electrochemistry could unveil new pathways for the transformation of this molecule.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. nih.govacs.orgcmu.edu For this compound, AI algorithms could be trained on large datasets of reaction information to predict the outcomes of unknown reactions and to optimize reaction conditions for its synthesis and subsequent transformations. nih.govacs.org

Predictive models could identify the most effective catalysts, solvents, and temperature for a given reaction, thereby reducing the need for extensive empirical screening. acs.org This data-driven approach will accelerate the discovery of new reactions and synthetic routes. nih.gov

AI/ML ApplicationDescriptionPotential Impact
Reaction Prediction Algorithms predict the major product(s) of a chemical reaction based on the reactants and conditions.Faster discovery of new transformations and synthetic pathways.
Condition Optimization AI models suggest the optimal set of reaction parameters (temperature, solvent, catalyst) to maximize yield and selectivity.Reduced experimental effort and resource consumption.
Retrosynthetic Analysis AI tools propose novel and efficient synthetic routes to a target molecule.Streamlined and more innovative approaches to complex molecule synthesis.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. zenodo.org The synthesis of this compound could be adapted to a continuous flow process, allowing for its on-demand and scalable production. zenodo.org

Automated synthesis platforms, controlled by sophisticated software, could integrate the synthesis, purification, and analysis of this compound and its derivatives. This would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science.

Contribution to Sustainable Organic Synthesis Methodologies

A paramount goal of modern chemistry is the development of sustainable processes that minimize environmental impact. Future research on this compound will undoubtedly be guided by the principles of green chemistry. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

The development of biocatalytic methods, using enzymes to carry out specific transformations, could offer a highly sustainable route to this compound. Additionally, research into the use of mechanochemistry, where mechanical force is used to drive reactions, could reduce or eliminate the need for solvents. The ultimate aim is to develop synthetic methodologies that are not only efficient and versatile but also safe and environmentally responsible. nih.gov

Q & A

Q. What are effective synthetic routes for 3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthetic route involves the protection of a ketone group with a dioxolane ring. For example, a chalcone-like synthesis (as seen in ) can be adapted by reacting phenylpropanone derivatives with a dioxolane-containing aldehyde under Claisen-Schmidt condensation conditions. Key parameters include:

  • Catalyst selection : Use acidic (e.g., HCl) or basic (e.g., NaOH) conditions to drive the reaction.
  • Solvent optimization : Ethanol or THF may enhance yield due to solubility of intermediates.
  • Temperature control : Moderate heating (60–80°C) avoids decomposition of the dioxolane group.
    Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can this compound be purified, and what analytical techniques validate purity?

Methodological Answer:

  • Recrystallization : Use a solvent pair like ethanol/water to isolate crystals. Monitor solubility at varying temperatures.
  • Chromatography : Employ flash chromatography with a polar stationary phase to separate byproducts.
  • Purity validation :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess peak homogeneity .
    • Melting point analysis : Compare experimental values with literature data to confirm consistency .

Q. What spectroscopic methods are critical for characterizing this compound, and how are key peaks interpreted?

Methodological Answer:

  • 1H NMR :
    • The dioxolane ring protons resonate as a multiplet near δ 4.0–4.5 ppm.
    • The phenyl group shows aromatic protons at δ 7.2–7.8 ppm.
    • The ketone carbonyl (C=O) is absent in NMR but confirmed via IR (≈1700 cm⁻¹) .
  • 13C NMR :
    • The dioxolane carbons appear at δ 60–70 ppm.
    • The carbonyl carbon is observed at δ 190–210 ppm .
  • Mass spectrometry : Look for molecular ion [M+H]⁺ matching the molecular weight (C₁₂H₁₄O₃: 206.23 g/mol) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software is recommended?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane).
  • Software :
    • SHELX : For structure solution (SHELXD) and refinement (SHELXL), leveraging its robustness for small-molecule crystallography .
    • OLEX2 : Integrates visualization and refinement workflows, enabling real-time analysis of electron density maps .
  • Data interpretation : Validate bond lengths (C–C: 1.54 Å, C–O: 1.43 Å) and torsional angles to confirm stereochemistry .

Q. How can contradictions in NMR or crystallographic data be resolved during structural elucidation?

Methodological Answer:

  • NMR discrepancies :
    • Compare experimental shifts with DFT-calculated chemical shifts (using Gaussian or ORCA).
    • Verify solvent effects; deuterated chloroform vs. DMSO can alter peak positions .
  • Crystallographic conflicts :
    • Check for twinning or disorder using PLATON.
    • Cross-validate with spectroscopic data (e.g., IR carbonyl stretch) to confirm functional groups .

Q. What computational strategies predict the reactivity or stability of this compound in synthetic pathways?

Methodological Answer:

  • DFT calculations : Use Gaussian to model transition states for reactions involving the dioxolane ring (e.g., acid-catalyzed ring-opening).
  • Molecular dynamics : Simulate solvent interactions to predict solubility or aggregation behavior.
  • Docking studies : If biologically active, assess binding affinity to target proteins using AutoDock Vina .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-Dioxolan-2-yl)-1-phenylpropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.